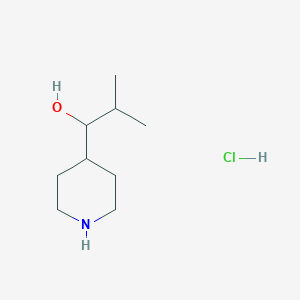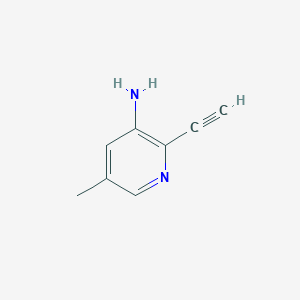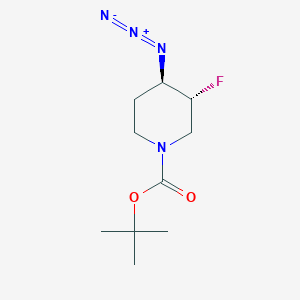![molecular formula C9H16ClNO3 B1403797 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride CAS No. 1389264-26-9](/img/structure/B1403797.png)
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride
Descripción general
Descripción
“3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride” is a chemical compound with the formula C₉H₁₆ClNO₃ . It is a solid substance and its IUPAC name is 2-((1R,5S,7r)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid and has a molecular weight of 221.68 . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride is involved in various synthetic processes and structural analyses. For instance, Zaytsev et al. (2016) described the synthesis of related bicyclic compounds starting from furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid, highlighting the compound's role in the synthesis of bridged morpholines (Zaytsev et al., 2016). Additionally, Klepikova et al. (2003) used 1H NMR spectroscopy to study the steric structure of derivatives of this compound, revealing that they exist in a double chair conformation in deuterochloroform solution (Klepikova et al., 2003).
Catalysis and Oxidation Processes
- The compound is also relevant in catalytic processes and oxidation reactions. Lauber and Stahl (2013) presented new methods for the aerobic oxidation of secondary alcohols using nitroxyl radicals in combination with cocatalysts, where derivatives of 9-azabicyclo[3.3.1]nonane played a crucial role (Lauber & Stahl, 2013). Moreover, Connolly et al. (2010) outlined an efficient four-step synthesis process for a related compound, 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, starting with 5-hydroxymethyl-2-furfuraldehyde, which emphasizes the significance of these compounds in chemical synthesis (Connolly et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;/h6-8,10H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYQVAFUHDAGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1N2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)
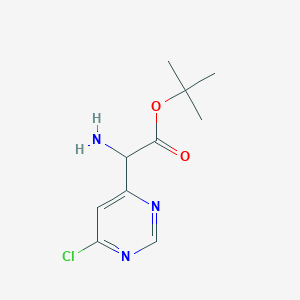
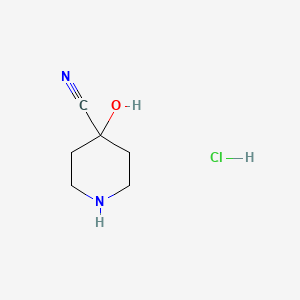

![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)

